Diethyl 5-(2-amino-5-t-butylcarbonylthiazol-4-yl)furan-2-phosphonate
Overview
Description
Diethyl 5-(2-amino-5-t-butylcarbonylthiazol-4-yl)furan-2-phosphonate is a useful research compound. Its molecular formula is C16H23N2O5PS and its molecular weight is 386.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Applications
The scientific research on diethyl 5-(2-amino-5-t-butylcarbonylthiazol-4-yl)furan-2-phosphonate primarily focuses on its synthesis and potential applications in various fields. This compound, due to its structural complexity and functional groups, serves as a versatile intermediate for the synthesis of a wide range of chemical entities with potential biological activities.
One of the fundamental studies outlines a method for preparing diethyl [(acylamino)methyl]phosphonates, showcasing the versatility of phosphonate derivatives in introducing the C=NC=C structural unit, which is crucial for synthesizing 1,4-diaryl-2-azabutadienes and isoquinolines among others. This method emphasizes the role of such compounds in synthetic organic chemistry, providing pathways to complex molecular architectures (Katritzky, Zhang, & Jiang, 1994).
Another significant contribution to the field is the design, synthesis, and bioactivity evaluation of novel diethyl (arylfuranyl)(arylpyrazolylamino)methanephosphonates. These compounds, including derivatives of this compound, exhibit satisfactory insecticidal activities against common pests. This research underscores the potential agricultural applications of such derivatives, particularly in developing new pesticides with specific action modes (Chen et al., 2017).
Furthermore, the green synthesis and antimicrobial activity of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates highlight the eco-friendly approaches to synthesizing phosphonate derivatives with significant antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Sarva et al., 2022).
Moreover, the synthesis and herbicidal activity of N-phosphonoalkylpyrazolo[4,3-e][1,2,4]-triazolo[1,5-d]pyrimidines utilizing diethyl [(5-amino-4-cyano-3-methylsulfanyl-pyrazol-1-yl)–(4-fluorophenyl)methyl] phosphonate as an intermediate demonstrate the agricultural chemical applications of such compounds. This research showcases the potential for developing novel herbicides based on the structural motifs of this compound and its analogs (Xiao, Li, & Shi, 2008).
Properties
IUPAC Name |
1-[2-amino-4-(5-diethoxyphosphorylfuran-2-yl)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N2O5PS/c1-6-21-24(20,22-7-2)11-9-8-10(23-11)12-13(25-15(17)18-12)14(19)16(3,4)5/h8-9H,6-7H2,1-5H3,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJGHLKRMBCHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)C(=O)C(C)(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N2O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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